4,4-Difluoro-3-methylbutan-1-ol
Description
4,4-Difluoro-3-methylbutan-1-ol is a fluorinated alcohol with the IUPAC name indicating a four-carbon chain (butan-1-ol) bearing a hydroxyl group at position 1, a methyl group at position 3, and two fluorine atoms at position 4. Its molecular formula is inconsistently reported in the provided evidence: while the name suggests a formula of C₅H₁₀F₂O, lists it as C₉H₁₁N₃O₂ under CAS No. 1523490-81-4 . This discrepancy may stem from a transcription error, as the latter formula corresponds to a larger, nitrogen-containing compound. For this article, we assume the intended structure aligns with the IUPAC name (C₅H₁₀F₂O), though further verification is recommended.
Properties
IUPAC Name |
4,4-difluoro-3-methylbutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F2O/c1-4(2-3-8)5(6)7/h4-5,8H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHGYLHPDGUFBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-3-methylbutan-1-ol typically involves the fluorination of 3-methylbutan-1-ol. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled temperatures to ensure the selective introduction of fluorine atoms at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4,4-Difluoro-3-methylbutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents such as sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products Formed:
Oxidation: Formation of 4,4-difluoro-3-methylbutan-2-one.
Reduction: Formation of 4,4-difluoro-3-methylbutane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4,4-Difluoro-3-methylbutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4,4-Difluoro-3-methylbutan-1-ol depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in studying molecular interactions and pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Fluorinated alcohols and derivatives exhibit distinct properties due to fluorine’s electronegativity. Below is a comparative analysis of 4,4-difluoro-3-methylbutan-1-ol and structurally related compounds.
Table 1: Structural and Physical Properties
*Assumed based on IUPAC name; reports C₉H₁₁N₃O₂, likely erroneous.
Structural Differences and Reactivity
- Fluorine Substitution: Increasing fluorine atoms (e.g., trifluoro vs. difluoro derivatives) enhances electron-withdrawing effects, increasing the acidity of adjacent functional groups. For example, 4,4,4-trifluoro-3-methylbutan-1-ol is expected to have a lower pKa than its difluoro counterpart due to stronger inductive effects .
Functional Group Variations :
- Alcohols vs. Amines : N,N-Dibenzyl-3-fluoro-3-methylbutan-1-amine (C₁₉H₂₁FN₂) lacks a hydroxyl group but contains a tertiary amine, making it more lipophilic and suitable for pharmaceutical intermediates .
- Diketones : The trifluoro-diketone (C₁₀H₅F₅O₂) combines aromatic fluorine and electron-deficient carbonyl groups, enabling applications in coordination chemistry or as a fluorophore precursor .
Physical Properties and Stability
- Boiling Points: Not explicitly reported in evidence, but trends suggest higher fluorine content increases boiling points due to polarity (e.g., pentafluoro derivative > trifluoro > difluoro).
- Storage : Fluorinated alcohols are typically stored at low temperatures to prevent decomposition, though specific guidelines are absent in the evidence .
Biological Activity
4,4-Difluoro-3-methylbutan-1-ol is a fluorinated alcohol that has garnered attention for its potential biological activities. This article delves into its biochemical interactions, mechanisms of action, and relevant research findings, supported by data tables and case studies.
This compound features a branched alkyl chain with two fluorine atoms attached to the fourth carbon and a hydroxyl group (-OH) at the first carbon. Its molecular formula is , and it has a molecular weight of approximately 138.14 g/mol. The presence of fluorine atoms significantly influences the compound's reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with proteins and nucleic acids, enhancing solubility and bioavailability.
- Fluorine Substitution Effects : The fluorine atoms can modify the compound’s electronic properties, affecting its binding affinity to enzymes or receptors .
In Vitro Studies
Research has indicated that this compound exhibits significant biological activity in various assays:
- Microtubule Stabilization : In cell-based assays, it has been shown to stabilize microtubules, which are crucial for cell division and intracellular transport. This stabilization is measured by assessing acetylated α-tubulin levels in treated cells .
| Concentration (μM) | Acetylated α-Tubulin (relative to control) |
|---|---|
| 1 | 1.5 |
| 10 | 2.0 |
This data suggests a dose-dependent increase in microtubule stability.
Case Studies
- Neurodegenerative Disease Models : In studies using tau and amyloid-beta plaque transgenic mouse models, compounds similar to this compound demonstrated neuroprotective effects by stabilizing microtubules and reducing tau hyperphosphorylation .
- Inflammatory Response : Preliminary findings suggest that this compound may modulate inflammatory pathways by influencing cytokine production. Further studies are required to elucidate these mechanisms fully.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:
| Compound Name | Fluorination Level | Biological Activity |
|---|---|---|
| 3-Methylbutan-1-ol | None | Low activity; used as a solvent |
| This compound | Two Fluorines | Moderate activity; microtubule stabilizer |
| 4-Fluoro-3-methylbutan-1-ol | One Fluorine | Limited studies; potential for lower activity |
The addition of fluorine atoms appears to enhance metabolic stability and alter biological activity compared to non-fluorinated analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
